Product packaging for 2-Bromo-6-chloro-3-fluoroquinoline(Cat. No.:CAS No. 834884-00-3)

2-Bromo-6-chloro-3-fluoroquinoline

Cat. No.: B3066487
CAS No.: 834884-00-3
M. Wt: 260.49 g/mol
InChI Key: OTCKWMCOWVGVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-chloro-3-fluoroquinoline is a functionalized quinoline derivative that serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel antibacterial agents. The quinoline scaffold is a privileged structure in drug discovery, with its most prominent application being in the creation of fluoroquinolone antibiotics . These synthetic antibiotics are known for their broad-spectrum activity, good bioavailability, and favorable pharmacokinetics . The specific pattern of halogen substituents—bromo, chloro, and fluoro—on this quinoline core provides multiple reactive sites for further synthetic modification, allowing researchers to build more complex molecules for structure-activity relationship (SAR) studies . This compound is especially useful for exploring modifications at the C-6 and C-8 positions of the quinoline structure, which are known to be critical for enhancing the potency of quinolone-based drugs . Fluoroquinolones, a major class of antibacterial drugs, primarily function by targeting two essential bacterial enzymes, DNA gyrase and topoisomerase IV . They stabilize the drug-enzyme-DNA cleavage complexes, converting these complexes into cellular toxins and leading to bactericidal activity . Researchers utilize this compound as a key precursor in the synthesis of new analogues aimed at overcoming bacterial resistance mechanisms, which include target site mutations and plasmid-mediated resistance . Beyond its primary application in antibiotic discovery, this versatile building block may also find use in the synthesis of compounds for other research areas, such as antimalarial or anticancer agent development, given the diverse biological activities associated with the quinoline pharmacophore . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrClFN B3066487 2-Bromo-6-chloro-3-fluoroquinoline CAS No. 834884-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-chloro-3-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-9-7(12)4-5-3-6(11)1-2-8(5)13-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCKWMCOWVGVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479737
Record name 2-Bromo-6-chloro-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-00-3
Record name 2-Bromo-6-chloro-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 6 Chloro 3 Fluoroquinoline

Strategies for Regioselective Installation of Halogen Substituents in Quinoline (B57606) Systems

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is the central challenge in synthesizing polysubstituted quinolines. The electronic nature of the quinoline ring, with its electron-deficient pyridine (B92270) part and electron-rich benzene (B151609) part, along with the influence of existing substituents, dictates the position of subsequent modifications. For instance, electrophilic substitution is generally favored on the benzene ring (at positions 5 and 8), while nucleophilic substitution occurs more readily on the pyridine ring (at positions 2 and 4).

Direct halogenation of the unsubstituted quinoline nucleus often leads to a mixture of products, with the reaction conditions heavily influencing the outcome. The site-selective halogenation of already substituted quinolines is a more predictable approach. nih.gov For example, metal-free methods have been developed for the highly regioselective C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. rsc.orgnih.gov This process works for a wide variety of substituents at the 8-position, including amides and alkoxy groups, delivering the C5-halogenated product exclusively in good to excellent yields. rsc.orgnih.gov

The choice of halogenating agent and reaction temperature are critical variables. The gas-phase bromination of quinoline at 450-500°C yields 2-bromoquinoline, whereas the reaction at 300°C produces 3-bromoquinoline. researchgate.net For quinolines with activating groups like a hydroxyl or amino group at position 8, bromination with molecular bromine can lead to a mixture of mono- and di-bromo derivatives at the 5- and 7-positions. researchgate.netacgpubs.org N-Bromosuccinimide (NBS) is another widely used reagent, capable of both bromination and oxidative dehydrogenation of tetrahydroquinolines to yield bromoquinolines. rsc.org

An alternative and often more controlled strategy is to construct the quinoline ring system from acyclic precursors that already contain the required halogen atoms. This de novo approach allows for the unambiguous placement of substituents that might be difficult to install via direct halogenation.

Several classical name reactions for quinoline synthesis can be adapted to use halogenated starting materials. mdpi.comresearchgate.net These methods typically involve the condensation of a substituted aniline (B41778) with a 1,3-dicarbonyl compound or its equivalent. The Friedländer synthesis, for example, can produce 3-haloquinolines. nih.gov Similarly, a modified Skraup synthesis that employs halo-substituted anilines can be used. nih.gov These time-honored reactions, while effective, can sometimes be limited by harsh conditions or low regioselectivity. nih.gov Modern advancements focus on developing milder, more efficient catalytic versions of these annulations. mdpi.com

Classical ReactionGeneral DescriptionApplicability to Halogenated Quinolines
Friedländer SynthesisCondensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.Can be used to synthesize 3-haloquinolines from appropriate precursors. nih.gov
Skraup SynthesisReaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).Modified versions using halo-substituted anilines can produce halogenated quinolines. nih.gov
Doebner-von Miller ReactionReaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid.Versatile for producing a wide range of substituted quinolines, including those derived from halogenated anilines.
Conrad-Limpach-Knorr SynthesisCondensation of anilines with β-ketoesters, leading to 4-hydroxyquinolines (Knorr) or 2-hydroxyquinolines (Conrad-Limpach).Utilizing halogenated anilines provides a direct route to halogenated quinolin-2-ones or quinolin-4-ones.

Tandem reactions, where multiple bond-forming events occur in a single operational step, represent a highly efficient synthetic strategy. The synthesis of 3-haloquinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, an electrophilic halogen source such as iodine monochloride (ICl) or molecular bromine (Br₂) promotes a 6-endo-dig cyclization, installing the halogen at the 3-position while simultaneously forming the quinoline ring. nih.gov This method is effective for a variety of functional groups and provides moderate to good yields of the 3-halogenated quinoline products. nih.gov While this specific example focuses on iodo- and bromocyclization, the principle can be extended to chlorination, providing a potential pathway to a 3-chloroquinoline (B1630576) core.

Another relevant process involves the reaction of fluoroquinolone antibacterial agents with free chlorine. nih.gov While studied in the context of water treatment and degradation, the underlying chemistry reveals that tertiary amines on the quinoline structure can form reactive chlorammonium intermediates that facilitate halogenation. nih.gov This suggests the possibility of developing synthetic tandem processes where a nitrogen-containing precursor is chlorinated and cyclized in a controlled manner.

Perhaps the most plausible route to a complex target like 2-bromo-6-chloro-3-fluoroquinoline involves the sequential, step-by-step introduction of the halogen atoms onto a quinoline scaffold. This strategy allows for precise control over the substitution pattern. For the target molecule, a synthetic chemist might start with a precursor such as 6-chloro-3-fluoroquinoline (B11909433) and then devise a method to introduce a bromine atom specifically at the 2-position.

The bromination of an existing quinoline derivative is highly dependent on the substituents already present on the ring. acgpubs.org The reactivity of quinolin-4(1H)-ones in bromination reactions, for example, is dictated by the nature of the substituent at the C(3) position. nuph.edu.ua Depending on the substrate, bromination can occur at the C(3) or C(6) positions, or on a methyl group at the C(2) position. nuph.edu.ua

A variety of brominating agents and conditions have been explored to achieve selectivity. The reaction of quinoline hydrochlorides can yield simple 3-bromoquinolines. nih.gov For other substrates, reagents like molecular bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform (B151607) are commonly employed. nuph.edu.ua The temperature can also be a decisive factor; for instance, gas-phase bromination of quinoline itself can yield either the 2-bromo or 3-bromo isomer depending on the temperature. researchgate.net

Brominating AgentTypical ConditionsObserved Selectivity/Application
Molecular Bromine (Br₂)Gas phase, 300°CYields 3-bromoquinoline. researchgate.net
Molecular Bromine (Br₂)Gas phase, 450-500°CYields 2-bromoquinoline. researchgate.net
Molecular Bromine (Br₂)CHCl₃ or CCl₄, ambient tempBromination of 8-substituted quinolines at C5 and/or C7. researchgate.netacgpubs.org
N-Bromosuccinimide (NBS)DCM solventUsed for electrophilic bromination and dehydrogenation of tetrahydroquinolines. rsc.org
N-Bromosuccinimide (NBS)Acetic acid or ChloroformBromination of 2-methylquinolin-4(1H)-ones. nuph.edu.ua

Sequential Introduction of Halogen Atoms

Chlorination Methodologies

The introduction of a chlorine atom at the C6 position of the quinoline core is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution on a pre-existing quinoline or aniline derivative.

Metal-free C-H halogenation presents a viable route. For instance, methods have been developed for the remote C5-halogenation of 8-amidoquinolines using reagents like potassium persulfate (K₂S₂O₈) at elevated temperatures or oxone in the presence of a halogen source. rsc.org Another approach involves using trichloroisocyanuric acid (TCCA) for chlorination, which has been successfully applied to synthesize compounds like clioquinol (B1669181) from an iodoquinolin-8-ol precursor. rsc.org

In syntheses starting from aniline derivatives, chlorination can be performed at an earlier stage. For example, the synthesis of 2-Bromo-4-chloro-6-fluoroaniline, a potential precursor, involves multi-step processes where chlorination is a key transformation. strem.com Furthermore, the synthesis of related chloroquinolines, such as 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, utilizes N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a radical initiator like benzoyl peroxide. google.com

The reactivity of the quinoline ring towards chlorination can be influenced by the substituents already present. For instance, studies on the reaction of fluoroquinolone antibacterial agents with aqueous chlorine (HOCl/OCl⁻) show that the reaction kinetics and pathways are highly dependent on the existing functional groups, such as amines on the piperazine (B1678402) ring. nih.govacs.org While these studies focus on degradation, they provide insight into the reactivity of the quinoline system towards chlorinating agents.

Fluorination Techniques and Challenges

Introducing a fluorine atom at the C3 position of the quinoline ring is a significant synthetic challenge, often requiring specialized reagents and conditions. The development of fluoroquinolones has spurred much research in this area. nih.gov

One common strategy involves the cyclization of appropriately substituted precursors that already contain the fluorine atom. For example, the synthesis could start from a fluorinated aniline, such as 2-bromo-6-fluoroaniline. google.combldpharm.comwipo.int The challenge then lies in constructing the pyridine ring of the quinoline system while retaining the fluorine substituent.

Direct fluorination of a pre-formed quinoline ring is notoriously difficult due to the high reactivity of fluorinating agents and the potential for multiple side reactions. However, modern methods have made this more feasible. The synthesis of related compounds like 7-Chloro-3-fluoroquinoline (CAS No. 115813-23-5) demonstrates that such structures can be prepared, though specific methodologies from commercial suppliers are often proprietary. vulcanchem.com The development of 3-heteroaryl fluoroquinolone hybrids often involves modifications at the C3 position, starting from a carboxylic acid group, which is a common feature of many fluoroquinolone antibiotics. nih.gov This highlights that the C3 position is a key site for functionalization, although direct fluorination remains a challenge.

The primary challenges in fluorination include:

Regioselectivity: Ensuring the fluorine atom is introduced exclusively at the desired C3 position.

Harsh Conditions: Traditional fluorinating agents can be highly toxic and require stringent handling procedures.

Substrate Compatibility: The quinoline ring, especially when substituted with other halogens, may be sensitive to the harsh conditions of fluorination, leading to degradation or undesired side products.

Advanced Catalytic Systems for Halogenated Quinoline Synthesis

The synthesis of complex heterocyclic structures like halogenated quinolines has been significantly advanced by the advent of transition-metal catalysis. ias.ac.iniaea.org These methods offer high efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional synthetic routes. ias.ac.infrontiersin.org Catalytic systems based on transition metals are pivotal for constructing the quinoline scaffold and for introducing functional groups through cross-coupling and C-H activation reactions. nih.gov

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metals, particularly palladium, rhodium, and cobalt, have been extensively used to catalyze the formation of quinoline derivatives. These reactions often involve the cyclization of precursors or the cross-coupling of halogenated quinolines with various reagents to build molecular complexity. ias.ac.in

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira, Heck, Hiyama)

Palladium catalysts are exceptionally versatile for synthesizing and functionalizing quinolines. researchgate.net Halogenated quinolines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and alkynyl groups. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples a halogenated quinoline with a boronic acid or ester. It is widely used for C-C bond formation and has been applied to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates from bromo-substituted quinazolines. mdpi.com The typical catalytic system involves a palladium source like Pd(dppf)Cl₂ and a base such as sodium carbonate. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of a halide with an alkene. It has been employed in the synthesis of quinolin-2(1H)-ones from 2-iodoanilines and α,β-unsaturated carbonyl compounds, using Pd(OAc)₂ as the catalyst. nih.gov

Other Cross-Coupling Reactions: The Stille (organotin reagents), Negishi (organozinc reagents), Sonogashira (terminal alkynes), and Hiyama (organosilicon reagents) couplings are also powerful tools for the functionalization of haloquinolines, significantly broadening the scope of accessible derivatives. researchgate.net

These palladium-catalyzed methods provide efficient pathways to complex quinoline structures. For instance, a one-step synthesis of quinolines has been developed via the palladium-catalyzed cross-coupling of ortho-bromoanilines with cyclopropanols. thieme-connect.com Similarly, a cascade reaction of o-aminocinnamonitriles with arylhydrazines, catalyzed by palladium, yields various quinolines. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Quinoline Synthesis

Reaction Type Catalyst/Ligand Substrates Product Type Yield Reference
Suzuki-Miyaura Pd(dppf)Cl₂ / NBu₄Br Bromo-quinazolines, Boronic esters Quinazolinylphenyl-thiadiazoles High mdpi.com
Heck Coupling Pd(OAc)₂ / PPh₃ 2-Iodoaniline, Unsaturated carbonyls 3-Substituted quinolin-2(1H)-ones 67-76% nih.gov
Cross-Coupling Pd(OAc)₂ / dppb o-Bromoanilines, Cyclopropanols Substituted Quinolines 43% thieme-connect.com
Cascade Reaction PdCl₂ / L1 o-Aminocinnamonitriles, Arylhydrazines 2-Phenylquinoline 31% nih.gov
Rhodium-Catalyzed Methods

Rhodium catalysts have emerged as powerful tools for the synthesis and functionalization of quinolines, often proceeding via C-H bond activation. acs.orgnih.gov

An environmentally friendly protocol for quinoline synthesis has been developed using a recyclable Rh(II)acetate/TPPTS catalytic system in an aqueous medium. rsc.orgrsc.org This method involves the reaction of anilines with allyl alcohols to produce quinolines in moderate to good yields. rsc.orgrsc.org Rhodium(III) catalysts have been shown to be effective in the oxidative coupling of sydnones with internal alkynes to generate quinoline-fused mesoionic heterocycles. acs.org

Rhodium complexes can also promote the selective C-H bond activation of the quinoline ring itself. nih.gov For example, a stable rhodium(I) monohydride complex can react with quinoline to form rhodium(I)-quinolinyl derivatives, showing a preference for activating the C-H bonds in the heterocyclic ring over the carbocyclic ring. nih.gov Furthermore, rhodium catalysts can facilitate the double hydroboration of quinolines to produce C4-borylated tetrahydroquinolines, demonstrating their utility in dearomatization and functionalization reactions. acs.org

Table 2: Rhodium-Catalyzed Synthesis and Functionalization of Quinolines

Catalyst System Reaction Type Substrates Product Type Yield Reference
Rh(II)acetate/TPPTS Cyclization Anilines, Allyl alcohols Substituted Quinolines Moderate to Good rsc.orgrsc.org
[RhCp*Cl₂]₂ Oxidative Annulation Sydnones, Internal alkynes Quinoline-fused Sydnones High acs.org
[Rh(cod)₂]OTf / DPEPhos Double Hydroboration Quinolines, HBpin C4-Borylated Tetrahydroquinolines Good to High acs.org
RhH{κ³-P,O,P-[xant(PiPr₂)₂]} C-H Activation Quinoline Rhodium(I)-quinolinyl complexes Quantitative nih.gov
Cobalt-Catalyzed Functionalizations

Cobalt-catalyzed reactions, valued for being more economical than those using precious metals, have become a significant tool in C-H bond functionalization. nih.gov These methods often employ a directing group, such as an 8-aminoquinoline (B160924) amide, to achieve high regioselectivity.

Cobalt catalysts can direct the C-4 alkylation of 8-aminoquinoline amides with ethers under visible-light irradiation, providing access to valuable α-heteroarylated ether derivatives. acs.org Similarly, cobalt-catalyzed C-5 perfluoroalkylation of 8-aminoquinoline scaffolds has been achieved with high efficiency. researchgate.net

In addition to C-H functionalization, cobalt catalysts are effective for constructing the quinoline ring system. Co₂(CO)₈ has been used to catalyze the conversion of diallylanilines into 2,3-substituted quinolines under mild conditions. acs.org Another approach involves the cobalt-catalyzed annulation of anilides with internal alkynes, facilitated by a Lewis acid co-catalyst like Zn(OTf)₂, to produce quinoline heterocycles efficiently. rsc.org Mechanistic studies suggest that these transformations can proceed through various cobalt oxidation states, including Co(I), Co(III), and Co(IV) intermediates. nih.gov

Table 3: Cobalt-Catalyzed Synthesis and Functionalization of Quinolines

Catalyst System Reaction Type Substrates Product Type Reference
Co(OAc)₂/Eosin Y C-4 Alkylation (Photoredox) 8-Aminoquinoline amides, Ethers C-4 Alkylated Quinolines acs.org
Co(acac)₃ C-5 Perfluoroalkylation 8-Aminoquinoline scaffolds C-5 Perfluoroalkylated Quinolines researchgate.net
Co₂(CO)₈ Cyclization Diallylanilines 2,3-Substituted Quinolines acs.org
Co(III)/Zn(OTf)₂ Annulation Anilides, Internal alkynes Substituted Quinolines rsc.org

Metal-Free and Organocatalytic Syntheses

The development of metal-free and organocatalytic synthetic methods aligns with the principles of green chemistry by avoiding residual metal contamination in the final products. benthamdirect.com Various strategies, including the use of Brønsted acids like p-toluenesulfonic acid (p-TSA) or ionic liquids, have been successfully applied to quinoline synthesis. tandfonline.comresearchgate.netnih.gov For example, iodine-catalyzed Povarov-type reactions have been described for synthesizing 2,4-disubstituted quinolines from arylamines, methyl ketones, and α-ketoesters. nih.gov Formic acid has also emerged as a renewable and biodegradable catalyst for the direct synthesis of quinolines from anilines and aldehydes or ketones. ijpsjournal.com These metal-free approaches offer a potentially cleaner route to complex quinolines, although their application to the specific synthesis of this compound would require dedicated investigation.

Nanocatalyst Applications in Quinoline Synthesis

Nanocatalysts offer advantages such as high surface area, increased activity, and enhanced recyclability, making them a focus of green chemistry research. nih.govacs.orgacs.org Various metal nanoparticles, including copper, iron, cobalt, and gold, have been employed in the synthesis of quinoline derivatives. nih.govacs.org For example, cobalt and copper nanoparticles doped in aerogels have been used for the Friedländer synthesis of quinolines under mild conditions. tandfonline.com Magnetic nanoparticles are particularly noteworthy as they can be easily recovered from the reaction mixture using an external magnet, simplifying product purification and catalyst reuse. nih.gov The application of nanocatalysts provides an efficient and sustainable option for synthesizing a broad range of substituted quinolines. acs.orgacs.org

Nanocatalyst TypeKey AdvantagesExample Application in Quinoline Synthesis
Metal Nanoparticles (Co, Cu)High activity, mild reaction conditionsFriedländer synthesis of quinolines. tandfonline.com
Magnetic NanoparticlesEasy recovery and recyclabilityUsed as a solid acid catalyst for producing 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. nih.govnih.gov

Reaction Condition Optimization for this compound

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic and environmental viability of a synthetic process.

Solvent TypeExamplesImpact on Quinoline Synthesis
Green SolventsWater, Ethanol, Ionic LiquidsCan improve yields, reduce environmental impact, and allow for easier catalyst recovery. tandfonline.comresearchgate.net
Aprotic PolarDMF, DMSOOften used in metal-catalyzed reactions to solubilize reactants and catalysts. tandfonline.comrsc.org
Solvent-FreeNeat reaction conditionsReduces waste, simplifies purification, and can be enhanced with microwave irradiation. rsc.orgjocpr.com

Temperature and Pressure Parameters

Classical methods for quinoline synthesis, such as the Friedländer, Skraup, and Doebner-von Miller reactions, often require elevated temperatures to drive the requisite condensation and cyclization steps. organicreactions.orgmdpi.com For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be performed under various thermal conditions. organicreactions.org Research on microwave-assisted Friedländer synthesis of halogenated 8-hydroxyquinolines demonstrated a significant improvement in yield (from 34% with oil bath heating to 72% with microwave irradiation), highlighting the role of modern heating techniques. nih.govrsc.org In one study, optimal yields were achieved with just a 5 to 10-minute heating period at 160 °C in a microwave reactor when using acetic acid as the solvent. researchgate.net

Palladium-catalyzed reactions, a cornerstone of modern organic synthesis, also exhibit strong temperature dependence. In the synthesis of quinolines from allyl alcohols and anilines, reactions are typically conducted at temperatures ranging from 100 °C to 130 °C for 12 hours. rsc.orgresearchgate.net Similarly, a palladium-catalyzed cascade reaction for quinoline synthesis was optimized at 90 °C for 24 hours. nih.govscispace.com Hydrolysis steps, which may be involved in the final stages of synthesis from precursors like trifluoromethyl groups, can require temperatures between 150-175°C. google.com

Pressure is another key parameter, particularly in reactions involving gaseous reagents or volatile intermediates. While many quinoline syntheses are conducted at atmospheric pressure, specialized equipment like pressure tubes can be employed to facilitate reactions with volatile amines at high temperatures and pressures. nih.gov Halogen exchange reactions, which could be a route to introduce the chloro or bromo substituents, may also be influenced by pressure, although temperature is often the more critical factor. google.com

Table 1: Representative Temperature and Pressure Parameters in Halogenated Quinoline Synthesis & Related Reactions

Reaction Type Reactants/Catalyst Temperature (°C) Pressure Duration Notes
Friedländer Synthesis (Microwave) 2-aminophenyl ketone, cyclic ketone, Acetic Acid 160 N/A 5-10 min Significant yield improvement over conventional heating. nih.govresearchgate.net
Palladium-Catalyzed Cyclization Aniline, Cinnamic alcohol, Pd(OAc)₂ 100 - 130 Atmospheric 12 h No acid or base additive required. rsc.orgresearchgate.net
Palladium-Catalyzed Cascade o-aminocinnamonitrile, arylhydrazine, PdCl₂ 90 Atmospheric (Air/O₂) 24 h Oxygen atmosphere improved yield significantly. nih.govscispace.com
Hydrolysis 2-bromo-3-fluorobenzotrifluoride, Sulfuric Acid 150 - 175 N/A N/A Final step to produce carboxylic acid precursor. google.com
Halogen Exchange (Br to Cl) Aromatic Bromo Compound, Cuprous Chloride > 75 Atmospheric Varies Yields approach theoretical at 100°C. google.com

Additive and Ligand Influences on Reaction Efficiency and Selectivity

Additives and ligands play a pivotal role in the synthesis of complex molecules like this compound, often determining the success, efficiency, and regioselectivity of the reaction.

Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are instrumental in functionalizing halogenated quinolines, the choice of ligand is critical. nih.govresearchgate.net Ligands stabilize the palladium center and modulate its reactivity. For instance, in a Pd-catalyzed synthesis of quinolin-2(1H)-ones, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) was identified as the optimal ligand in combination with a Pd₂(dba)₃ catalyst and Cs₂CO₃ as a base. nih.gov In another palladium-catalyzed synthesis of 2-arylquinolines, various bidentate N-ligands like 2,2′-bipyridine were tested, with results showing that sterically hindered ligands could shut down the reaction, while the right ligand significantly boosted the yield. nih.govscispace.com However, some palladium-catalyzed syntheses of quinolines proceed efficiently without any ligand or additive at all. rsc.orgmdpi.com

Acid and Base Catalysis: Traditional quinoline syntheses frequently employ acid or base catalysts. The Friedländer synthesis can be catalyzed by acids (like acetic acid, p-toluenesulfonic acid) or bases (like sodium hydroxide, potassium hydroxide). organicreactions.orgnih.gov The choice of catalyst can influence reaction rates and the compatibility with other functional groups on the substrates. In some modern, metal-free approaches, strong superacids like trifluoromethanesulfonic acid have been used as both the reaction medium and catalyst. mdpi.com For the synthesis of fluoroquinolone hybrids, potassium carbonate is often used as a base. nih.gov

Other Additives: Various other additives can influence the reaction outcome. In some palladium-catalyzed reactions, the addition of an oxidant, such as dioxygen (O₂), has been shown to dramatically increase the yield. nih.govscispace.com In metal-free halogenations, reagents like trihaloisocyanuric acid can serve as an inexpensive and atom-economical halogen source. rsc.org For radical-promoted cyclizations, radical initiators or photocatalysts like Ir(ppy)₃ might be employed, sometimes in conjunction with additives like 18-crown-6 (B118740) to improve performance. mdpi.comresearchgate.net

Table 2: Influence of Selected Additives and Ligands on Halogenated Quinoline Synthesis

Reaction Type Catalyst System Ligand/Additive Function Impact on Reaction
Palladium-Catalyzed C-N Coupling Pd₂(dba)₃ Xantphos Phosphine Ligand Essential for high yields in quinolinone synthesis. nih.gov
Palladium-Catalyzed Cascade PdCl₂ 2,2'-Bipyridine / O₂ N-Ligand / Oxidant Ligand is crucial; O₂ atmosphere increased yield from 56% to 81%. nih.govscispace.com
Friedländer Synthesis - Acetic Acid / p-Toluenesulfonic Acid Acid Catalyst Promotes condensation and cyclodehydration. organicreactions.orgnih.gov
Metal-Free Halogenation - Trihaloisocyanuric Acid Halogen Source Atom-economical C-H halogenation at room temperature. rsc.org
Zinc-Mediated Coupling Zinc Powder Water Solvent/Medium Enables sulfonylated quinoline synthesis without ligands or co-catalysts. nih.gov

Purification and Isolation Strategies for Polyhalogenated Quinoline Compounds

The purification and isolation of the final product are critical steps to ensure the high purity required for subsequent applications. For polyhalogenated quinolines, a combination of techniques is typically employed to remove unreacted starting materials, catalysts, and isomeric byproducts.

Recrystallization: Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. youtube.com The choice of solvent is crucial; the ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. For halogenated aromatic compounds, common recrystallization solvents include ethanol, isopropyl alcohol, acetonitrile, and mixtures like ethanol/water. youtube.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the mother liquor.

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) while being eluted by a mobile phase (a solvent or solvent mixture). google.com This method is particularly useful for separating compounds with similar polarities, such as isomers, which are common in quinoline synthesis. The selection of the appropriate eluent system (e.g., hexane/ethyl acetate) is determined through preliminary analysis using thin-layer chromatography (TLC). researchgate.net For highly pure compounds, High-Performance Liquid Chromatography (HPLC) may be employed.

Extraction: Liquid-liquid extraction is used to separate the target compound from a reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. lookchem.com This is often used during the work-up procedure. For example, after a reaction, the mixture might be diluted with water and an organic solvent like dichloromethane (B109758) or ethyl acetate. The product partitions into the organic layer, while inorganic salts and polar impurities remain in the aqueous layer. Acid-base extraction can be particularly useful for quinolines, as their basic nitrogen atom allows them to be protonated and extracted into an acidic aqueous solution, leaving non-basic impurities behind in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. lookchem.com

Distillation/Sublimation: For compounds that are volatile and thermally stable, vacuum distillation or sublimation can be effective purification methods. lookchem.com Vacuum distillation is used to purify liquids at reduced pressure, lowering their boiling points and preventing thermal decomposition. Sublimation, the transition from solid to gas without passing through a liquid phase, is an excellent method for purifying certain solid compounds.

Table 3: Common Purification Techniques for Polyhalogenated Quinolines

Technique Principle Typical Application Key Considerations
Recrystallization Differential solubility at varying temperatures. Primary purification of solid crude products. Choice of solvent is critical for yield and purity. youtube.com
Column Chromatography Differential partitioning between a stationary and mobile phase. Separation of isomers and closely related byproducts. Requires careful selection of stationary and mobile phases. google.com
Acid-Base Extraction Exploits the basicity of the quinoline nitrogen. Removal of non-basic impurities during work-up. The compound must be stable to pH changes. lookchem.com
Vacuum Distillation Separation based on boiling points at reduced pressure. Purification of liquid products or precursors. Compound must be thermally stable. lookchem.com

Reaction Pathways and Mechanistic Insights of Halogenated Quinolines

Mechanistic Investigations of Halogen-Directed Functionalization

The presence of multiple halogen atoms on the quinoline (B57606) core introduces a complex electronic and steric environment, which directs the course of functionalization reactions. Understanding the underlying mechanisms—such as C-H bond activation, migratory insertion, reductive elimination, and oxidative annulation—is critical for predicting and controlling reaction outcomes.

C-H Bond Activation Mechanisms in Polyhalogenated Quinoline Systems

Transition metal-catalyzed C-H activation has become a primary strategy for the regioselective functionalization of quinoline derivatives. nih.govmdpi.comnih.govconferenceproceedings.international For polyhalogenated systems like 2-Bromo-6-chloro-3-fluoroquinoline, the site of C-H activation is determined by a combination of factors including the catalyst, directing groups (if any), and the inherent electronic properties of the quinoline ring.

Rhodium and Palladium complexes are frequently employed for this purpose. nih.govacs.org In many cases, the quinoline nitrogen atom or an N-oxide derivative serves as an internal directing group, facilitating the activation of specific C-H bonds, typically at the C2 or C8 positions. nih.govnih.govresearchgate.net

For this compound, the C2 position is blocked by a bromine atom. Therefore, C-H activation would be directed to other available positions. The electronic influence of the halogens is crucial:

Fluorine (C3): A strongly electron-withdrawing group, it deactivates the pyridine (B92270) ring towards electrophilic attack by a metal catalyst.

Studies on related systems show that rhodium catalysts can promote C-H activation at various positions on the quinoline ring, with a preference for the heteroring over the carbocycle. nih.govacs.org For instance, Rh(I) complexes have been shown to selectively activate C-H bonds at the C2 or C4 positions depending on the substitution pattern. nih.gov In the case of N-oxide derivatives, palladium catalysis often leads to C2-arylation, but specific conditions and ligands can shift the selectivity to the C8 position. nih.govacs.org The presence of halogens is generally well-tolerated in these reactions. mdpi.com

The mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where a ligand on the metal center assists in the deprotonation of the C-H bond. nih.govmdpi.com The regioselectivity is a result of the kinetic and thermodynamic stability of the resulting metallacycle intermediate.

Table 1: Examples of Catalytic Systems for Regioselective C-H Activation of Quinolines
Catalyst SystemSubstrate TypePosition(s) FunctionalizedKey Mechanistic FeatureReference
[RhCp*Cl2]2 / AgSbF6Quinoline N-OxidesC8N-Oxide directed cyclometalation conferenceproceedings.international
Pd(OAc)2 / LigandQuinoline N-OxidesC2 or C8Ligand and solvent control regioselectivity nih.govacs.org
RhH{κ3-P,O,P-[xant(PiPr2)2]}Substituted QuinolinesC2, C4Direct C-H bond activation without a directing group nih.govacs.org
Cu(OAc)2Quinoline N-OxidesC2Dehydrogenative C-N coupling nih.govacs.orgresearchgate.net

Migratory Insertion Processes

Migratory insertion is a fundamental step in many catalytic cycles where an unsaturated molecule, such as an alkene or alkyne, inserts into a metal-ligand bond. In the context of functionalizing this compound, after an initial C-H activation forms a quinolinyl-metal species, this intermediate can undergo migratory insertion with a coupling partner.

For example, in a palladium-catalyzed Heck-type reaction, an alkene would first coordinate to the palladium-quinolinyl complex. This is followed by the migratory insertion of the alkene into the Pd-C(quinolinyl) bond. This process typically occurs in a syn fashion, where the palladium center and the quinolinyl group add to the same face of the alkene double bond. acs.org This step creates a new carbon-carbon bond and a vacant coordination site on the metal, which is then typically followed by β-hydride elimination to release the functionalized product and regenerate the catalyst.

The electronic nature of the polyhalogenated quinoline ring can influence the rate and efficiency of migratory insertion. The electron-withdrawing halogens would make the quinolinyl ligand less nucleophilic, which could affect the energetics of the insertion step. DFT calculations on related systems have shown that carbene migratory insertion can be a facile process with a low energy barrier. nih.gov

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles. princeton.edu It involves the formation of a new bond between two ligands on the metal center, with a corresponding reduction in the metal's oxidation state (e.g., from Pd(IV) to Pd(II) or Pd(II) to Pd(0)). nih.govacs.org

In the functionalization of this compound, this pathway is crucial for forging C-C, C-N, or C-O bonds. After oxidative addition of a coupling partner and/or migratory insertion, a high-valent metal complex (e.g., a Pd(IV) intermediate) is formed, which holds both the quinolinyl group and the new functional group. nih.gov Reductive elimination from this intermediate releases the final substituted quinoline product.

The competition between different reductive elimination pathways (e.g., C-F vs. C-O formation) can be controlled by the choice of ligands and additives. nih.govresearchgate.net For a substrate like this compound, the high strength of the C-F bond means that C-F reductive elimination is often challenging. However, the presence of the other halogens (Br and Cl) provides handles for traditional cross-coupling reactions that proceed through Pd(0)/Pd(II) cycles, where reductive elimination from a Pd(II) center is the key product-forming step. researchgate.net Kinetic studies on related systems have identified reductive elimination as the turnover-limiting step in certain catalytic cycles. acs.org

Oxidative Annulation Mechanisms

Oxidative annulation strategies provide powerful methods for constructing fused ring systems, including the quinoline core itself. mdpi.com These reactions involve the formation of new C-C and C-N bonds through a cascade process, often mediated by a transition metal catalyst and an oxidant. acs.org

While typically used to synthesize the quinoline ring, the principles of oxidative annulation can also be applied to functionalize a pre-existing, highly substituted quinoline like this compound. For instance, a rhodium-catalyzed oxidative [3+2] cascade annulation could potentially be used to build a new five-membered ring onto the quinoline framework. The mechanism involves an initial C-H activation directed by a functional group, followed by migratory insertion of an alkyne, electrophilic cyclization, and catalyst regeneration via oxidation. acs.org

The tolerance of such reactions to halogen substituents is a key consideration. Many oxidative annulation protocols are compatible with chloro and bromo groups, which means that the 6-chloro position of this compound would likely be stable under these conditions. mdpi.com The fluorine at C3, being relatively inert, would also be expected to remain untouched.

Role of Halogen Atoms in Directing Regioselectivity and Reactivity

The interplay of inductive and resonance effects of the bromine, chlorine, and fluorine atoms in this compound governs its reactivity, particularly in electrophilic substitution reactions.

Influence of Bromine, Chlorine, and Fluorine on Electrophilic Substitution

In electrophilic aromatic substitution, the quinoline ring is generally deactivated compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com Electrophilic attack typically occurs on the carbocyclic (benzene) ring, favoring the C5 and C8 positions. youtube.com The halogen substituents on this compound further modulate this reactivity:

Inductive Effect (-I): All three halogens (F, Cl, Br) are strongly electronegative and exert a powerful electron-withdrawing inductive effect. This deactivates the entire ring system towards electrophilic attack. The effect is strongest for fluorine and decreases down the group.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic system through resonance. This effect directs incoming electrophiles to the ortho and para positions relative to the halogen. This resonance effect is strongest for fluorine and weakest for bromine.

In the case of this compound:

The pyridine ring is strongly deactivated by the C3-fluorine and the C2-bromine via their inductive effects, as well as the inherent deactivating effect of the ring nitrogen.

The carbocyclic ring is deactivated by the C6-chlorine's inductive effect. However, the +R effect of the chlorine atom will direct incoming electrophiles to its ortho positions (C5 and C7).

Therefore, for a standard electrophilic substitution (e.g., nitration, sulfonation), attack would be predicted to occur regioselectively at the C5 or C7 position, guided by the C6-chloro substituent. The strong deactivation from the three halogens and the pyridine nitrogen would likely necessitate harsh reaction conditions. Metal-free halogenation methods using reagents like trihaloisocyanuric acids have been developed for the regioselective halogenation of substituted quinolines, often targeting the C5 position. rsc.org

Table 2: Directing Effects of Halogens on Electrophilic Substitution in the Quinoline System
Halogen & PositionInductive Effect (-I)Resonance Effect (+R)Predicted Outcome for Electrophilic Attack
3-FluoroStrongly deactivatingWeakly o,p-directing (but on a highly deactivated ring)Strong deactivation of pyridine ring
6-ChloroStrongly deactivatingModerately o,p-directingDeactivation of carbocyclic ring; directs incoming electrophiles to C5 and C7
2-BromoStrongly deactivatingWeakly o,p-directing (but on a highly deactivated ring)Strong deactivation of pyridine ring

Nucleophilic Aromatic Substitution (SNAr) Reactions in Halogenated Quinolines (e.g., at C-2, C-4)

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction pathway for halogenated quinolines, particularly for those with halogens at the C-2 and C-4 positions. The electron-withdrawing nature of the quinoline ring's nitrogen atom activates these positions towards nucleophilic attack. This activation occurs because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the nitrogen atom, thus stabilizing the transition state. stackexchange.comechemi.com

In the case of this compound, the bromine atom at the C-2 position is a potential site for SNAr reactions. Generally, in SNAr reactions of halo-heterocycles, the rate of displacement follows the order F > Cl > Br > I, which is the reverse of the C-X bond strength order. mdpi.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon atom, rather than the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the reactivity is also highly dependent on the specific nucleophile, solvent, and reaction conditions. echemi.commdpi.com For instance, reactions of various chloroarenes and fluoroarenes with indoles and carbazoles have been shown to proceed under base-promoted conditions (e.g., KOH/DMSO), highlighting the versatility of SNAr pathways. mdpi.com

While the C-4 position in the parent this compound is not halogenated, the principle of enhanced reactivity at this position is crucial in quinoline chemistry. If a leaving group were present at C-4, it would also be highly susceptible to nucleophilic displacement due to similar resonance stabilization of the reaction intermediate. stackexchange.comechemi.com The relative reactivity between the C-2 and C-4 positions can be influenced by steric factors and the specific electronic environment. The lone pair on the nitrogen atom can create a steric shield, potentially making the C-4 position more accessible to nucleophiles than the C-2 position. stackexchange.com

The table below summarizes the general principles of SNAr reactivity at different positions in a quinoline ring.

PositionReactivity towards SNArRationale
C-2 ActivatedThe negative charge of the Meisenheimer intermediate is stabilized by delocalization onto the ring nitrogen.
C-4 ActivatedThe negative charge of the Meisenheimer intermediate is stabilized by delocalization onto the ring nitrogen.
C-3, C-5, C-6, C-7, C-8 Deactivated (unless activated by other electron-withdrawing groups)No direct resonance stabilization of the negative charge by the ring nitrogen.

Halogen Dance Reactions and Halogen Migration

The Halogen Dance Reaction (HDR) is a base-induced intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netwhiterose.ac.uk This reaction has become a valuable synthetic tool for accessing unusually substituted compounds that are difficult to obtain through classical methods. clockss.org For halogenated quinolines, HDR provides a pathway to rearrange the substitution pattern of the molecule. researchgate.net

In this compound, the presence of bromine and chlorine atoms suggests the potential for a halogen dance. The reaction is typically initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. researchgate.net This is followed by the migration of a halogen to the anionic center. The relative migratory aptitude of halogens generally follows the order I > Br > Cl > F. clockss.orgic.ac.uk Therefore, in a mixed dihalothiophene system, it was observed that the iodo-substituent migrates preferentially over the bromo-substituent, and bromo- over chloro. ic.ac.uk

Applying this principle to this compound, a halogen dance reaction, if induced, would likely involve the migration of the bromine atom from the C-2 position. For example, deprotonation at the C-4 position, facilitated by the directing effect of the C-3 fluoro group, could lead to a 1,3-halogen shift of the bromine atom. researchgate.net The final position of the halogen is determined by the thermodynamic stability of the resulting organometallic intermediate. ic.ac.uk

The general mechanism can be outlined as follows:

Deprotonation: A strong base abstracts a proton from the quinoline ring, creating a carbanion.

Halogen Migration: The halogen atom from an adjacent or nearby position migrates to the carbanionic center, forming a new organometallic intermediate.

Trapping: The final intermediate can be quenched with an electrophile to introduce a new functional group at the original halogen position. ic.ac.uk

This reaction allows for the functionalization of positions that are not directly accessible through other substitution reactions. clockss.org

Radical-Mediated Reaction Pathways

While ionic pathways like SNAr and halogen dance are common for halogenated quinolines, radical-mediated reactions also represent a possible transformation route. These pathways often involve single-electron transfer (SET) processes to generate radical intermediates.

The generation of radical species from halogenated quinolines can be initiated under various conditions, such as photolysis, radiolysis, or reaction with radical initiators. For instance, mechanistic studies on the DNA cleavage activity of certain copper-quinolone complexes have revealed that the reaction is mediated by reactive oxygen species like hydroxyl radicals and superoxide (B77818) anions, which are generated in the process. nih.gov This indicates that the quinoline scaffold can participate in radical reactions.

In the context of this compound, a radical reaction could be initiated by the homolytic cleavage of the C-Br bond, which is typically weaker than the C-Cl or C-F bonds. This would generate a quinolinyl radical at the C-2 position. This reactive intermediate could then participate in a variety of subsequent reactions, including:

Hydrogen atom abstraction: Reaction with a solvent or other hydrogen donor to form 6-chloro-3-fluoroquinoline (B11909433).

Addition to unsaturated bonds: Reaction with alkenes or alkynes to form new C-C bonds.

Radical-radical coupling: Dimerization or reaction with other radical species.

Although detailed studies on radical-mediated pathways for this compound are not extensively documented in the provided search results, the fundamental principles of radical chemistry suggest that such transformations are plausible under appropriate conditions.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms for halogenated quinolines relies heavily on the identification and characterization of transient intermediates. researchgate.net A combination of spectroscopic techniques, trapping experiments, and computational modeling is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable tools for determining the structure of reactants, stable products, and, in some cases, long-lived intermediates. purdue.edu Changes in chemical shifts and coupling constants can provide evidence for the formation of new bonds or changes in the electronic structure of the quinoline ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups in the synthesized molecules, confirming the outcome of a reaction, such as the introduction of a hydroxyl or carbonyl group. purdue.edu

Mass Spectrometry (MS): MS is crucial for determining the molecular weight of products and intermediates, confirming their elemental composition. ekb.eg

Trapping Experiments: A common strategy to prove the existence of short-lived intermediates, such as carbanions or organometallic species formed during a halogen dance, is to "trap" them with an electrophile. ic.ac.ukresearchgate.net For example, after initiating a halogen dance with a strong base, an electrophile like carbon dioxide or an aldehyde is added to the reaction mixture. The isolation and characterization of the resulting carboxylated or hydroxylated product provides strong evidence for the location of the anionic intermediate. researchgate.net

Computational Studies:

Density Functional Theory (DFT): Quantum chemistry modeling, particularly DFT, has become a powerful tool for investigating reaction mechanisms that are difficult to study experimentally. whiterose.ac.uk DFT calculations can be used to model the structures and energies of reactants, transition states, and intermediates. This allows for the determination of activation barriers and reaction pathways, providing insight into the rate-determining steps and the feasibility of proposed mechanisms, such as the intermolecular rearrangements in a halogen dance reaction. whiterose.ac.uk

The table below summarizes methods used to characterize reaction intermediates in quinoline chemistry.

MethodApplicationInformation Gained
NMR Spectroscopy Structural elucidation of products and stable intermediates.Connectivity, electronic environment, presence of specific nuclei (1H, 13C, 19F).
FTIR Spectroscopy Functional group analysis.Presence of key functional groups (e.g., C=O, O-H, N-H).
Mass Spectrometry Molecular weight determination.Confirmation of molecular formula and identification of fragments.
Trapping Experiments Detection of transient anionic intermediates.Positional information of carbanions or organometallic species.
DFT Calculations Mechanistic investigation.Structures, energies, and transition states of intermediates; reaction pathways. whiterose.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polyhalogenated Quinoline (B57606) Structure Determination

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework and probing the electronic environment of other nuclei such as fluorine, and nitrogen within the molecule.

Detailed analysis of one-dimensional NMR spectra is the cornerstone of structural verification for 2-Bromo-6-chloro-3-fluoroquinoline.

¹H NMR: The proton NMR spectrum reveals the chemical environment of the hydrogen atoms attached to the quinoline core. The aromatic protons will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) based on their position relative to the halogen substituents and the nitrogen atom. The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms significantly influences the shielding of nearby protons, generally shifting their resonances to a lower field (higher ppm values).

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the attached halogens. Carbons directly bonded to bromine, chlorine, or fluorine will show characteristic shifts. For instance, carbon atoms attached to the highly electronegative fluorine atom will resonate at a significantly different frequency compared to those bonded to bromine or chlorine.

¹⁹F NMR: As fluorine has a spin of 1/2, ¹⁹F NMR is a crucial tool for confirming the presence and electronic environment of the fluorine atom at the C-3 position. The chemical shift of the fluorine signal provides direct evidence of its location on the quinoline ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³J(F,H)) or carbons (¹J(F,C), ²J(F,C), etc.) can be observed, offering definitive proof of the substitution pattern.

Specific chemical shift and coupling constant data for this compound are not publicly available in the form of experimental reports. Theoretical calculations could provide estimated values.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons in the aromatic system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹J(C,H)), providing a definitive link between the proton and carbon skeletons of the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²J(C,H) and ³J(C,H)). youtube.comnih.gov It is particularly vital for identifying the placement of quaternary carbons and for confirming the positions of substituents by observing correlations from protons to the carbons bearing the halogen atoms. For example, correlations from the proton at C-4 to the carbons at C-2, C-3, and C-5 would help confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to confirm the stereochemistry and conformation of the molecule, although for a planar aromatic system like quinoline, its primary use would be to confirm through-space proximity between adjacent protons.

Nitrogen-15 NMR spectroscopy, often performed using indirect detection methods like HMBC, can characterize the nitrogen atom within the quinoline ring. nih.govnih.govresearchgate.net The chemical shift of the ¹⁵N signal is influenced by the electronic effects of the substituents on the ring. The presence of electron-withdrawing halogens is expected to deshield the nitrogen atom, shifting its resonance to a lower field compared to unsubstituted quinoline. Observing correlations from protons (e.g., H-4, H-5) to the nitrogen atom in a ¹H-¹⁵N HMBC spectrum would definitively confirm the heterocyclic structure. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

The experimental IR and Raman spectra of this compound would exhibit a series of bands corresponding to specific molecular vibrations.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring are expected in the 1650-1400 cm⁻¹ region.

C-X stretching (X = F, Cl, Br): The carbon-halogen stretching frequencies are a key diagnostic feature. The C-F stretch is typically found in the 1350-1000 cm⁻¹ range. The C-Cl stretch appears at lower frequencies, generally between 850-550 cm⁻¹, while the C-Br stretch is found at even lower wavenumbers, typically 690-515 cm⁻¹.

Ring bending and deformation modes: The region below 1000 cm⁻¹ contains a complex series of bands due to in-plane and out-of-plane bending of the quinoline ring system.

In the absence of experimental spectra, Density Functional Theory (DFT) calculations are a powerful predictive tool. nih.govnih.gov By modeling the molecule and calculating its harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental spectra or serve as a reliable prediction of the vibrational modes. DFT calculations can confirm the expected positions of the C-H, C=C, C=N, and C-X vibrations, providing a high degree of confidence in the structural characterization. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel synthetic compounds, providing highly accurate mass measurements that allow for the determination of elemental formulas. For this compound, while specific experimental data is not widely published, the theoretical exact mass can be calculated with high precision. Isomers such as 3-bromo-6-chloro-8-fluoroquinoline have a reported monoisotopic mass of 258.91997 Da, which would be the same for this compound due to their identical elemental composition (C₉H₄BrClFN). nih.gov

The fragmentation patterns of quinoline derivatives under mass spectrometric conditions are well-documented and provide significant structural information. The primary fragmentation of the quinoline radical cation involves the loss of hydrogen cyanide (HCN). rsc.org In substituted quinolines, the nature and position of the substituents heavily influence the fragmentation pathways. nih.govmcmaster.ca For halogenated quinolines, the fragmentation can be complex. In some instances, the halogen substituent may not significantly alter the primary fragmentation pathway, while in others, it can direct the fragmentation. nih.gov

In the analysis of related fluorinated quinoline analogs, HRMS has been successfully used to confirm their structures by comparing the calculated and experimentally found m/z values for the protonated molecule [M+H]⁺. nih.gov For instance, the HRMS data for 8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate (B1228886) and its 4-chloro isomer demonstrates the level of accuracy achieved.

Table 1: Illustrative HRMS Data for Related Fluorinated Quinoline Derivatives

Compound Name Molecular Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate C₁₈H₁₃ClFNO₂ 330.0692 330.0697
8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate C₁₈H₁₃ClFNO₂ 330.0692 330.0697

Data sourced from a study on novel fluorinated quinoline analogs. nih.gov

The fragmentation of this compound would be expected to involve initial characteristic losses related to its halogen substituents, followed by the fragmentation of the core quinoline ring system. The specific fragmentation pattern would be key to distinguishing it from its isomers.

X-ray Crystallography for Solid-State Structural Conformation (if applicable to related derivatives)

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While the crystal structure for this compound is not publicly available, analysis of closely related substituted quinolines can provide valuable insights into the expected structural characteristics.

Studies on derivatives such as 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline reveal that the quinoline ring system is essentially planar. nih.gov For this specific compound, the dihedral angle between the two rings of the quinoline system is minimal, and the phenyl ring substituent is twisted at a slight angle to the quinoline plane. nih.gov

Similarly, the crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, a compound also featuring chloro and fluoro substituents on the quinoline core, has been determined. researchgate.net The analysis of such structures provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

The presence and nature of substituents on the quinoline ring have been shown to influence the crystallization mechanisms and the resulting crystal packing. rsc.org For instance, in a series of 7-chloro-4-substituted-quinolines, the different substituents at the 4-position led to varied crystallization pathways. rsc.org

Table 2: Crystallographic Data for a Related Substituted Quinoline

Compound (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one
Molecular Formula C₁₉H₁₄ClFN₂O₂
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 8.9893(3) Å, b = 9.5324(3) Å, c = 10.1917(4) Å
α = 95.1780(10)°, β = 96.5320(1)°, γ = 116.3930(10)°

Data from a 2025 publication on the crystal structure of a substituted quinolin-4(1H)-one. researchgate.net

Based on these related structures, it can be inferred that this compound would likely exhibit a planar quinoline core with potential for various intermolecular interactions depending on the crystal packing adopted. The specific solid-state conformation would be influenced by the interplay of the bromo, chloro, and fluoro substituents.

Theoretical and Computational Investigations of Polyhalogenated Quinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It is a widely used tool in chemistry and materials science for predicting molecular geometries, energies, and reactivity. researchgate.net For polyhalogenated quinolines, DFT calculations provide crucial insights into how the number, type, and position of halogen atoms influence the molecule's behavior.

Recent studies on various quinoline (B57606) derivatives have employed DFT to understand their stability and photo-physical characteristics. rsc.org These calculations often involve optimizing the molecular geometry and analyzing the frontier molecular orbitals (HOMO and LUMO) to predict chemical reactivity. nih.gov For instance, research on certain halogenated quinoline derivatives has utilized DFT to explore their potential as inhibitors for enzymes like monoamine oxidase (MAO-A and MAO-B). acs.org

In studies of similar halogenated quinoline derivatives, DFT has been used to optimize geometries and understand the planarity of different parts of the molecule. acs.org For example, in N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, the azomethine functional group was found to be coplanar with both the quinoline and phenyl rings. acs.org This planarity can have significant implications for the molecule's electronic properties and how it interacts with other molecules.

Parameter Description Significance in Polyhalogenated Quinolines
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.Halogen substitution can alter C-C, C-N, and C-H bond lengths within the quinoline ring system.
Bond Angles The angle formed between three atoms across at least two bonds.Steric hindrance between adjacent halogen atoms can cause significant distortions in bond angles.
Torsional Angles The angle between the plane formed by the first three atoms and the plane formed by the last three atoms in a sequence of four bonded atoms.Determines the overall 3D shape and can indicate the degree of planarity or puckering in the ring system.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.gov

For polyhalogenated quinolines, the type and position of the halogen atoms significantly influence the HOMO and LUMO energy levels. Electronegative atoms like fluorine and chlorine tend to lower the energy of both the HOMO and LUMO. The HOMO-LUMO gap can provide insights into the electronic transitions and potential color of the compound. A smaller gap generally suggests a more reactive molecule.

In studies of other quinoline derivatives, the HOMO-LUMO gap has been a critical parameter for explaining trends in charge transfer and electronic excitations. arabjchem.org

Orbital Description Implication for Reactivity
HOMO The outermost orbital containing electrons.A higher HOMO energy suggests a better electron donor.
LUMO The innermost orbital without electrons.A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap often correlates with higher chemical reactivity and lower stability.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. arabjchem.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red colors typically indicate negative potential (electron-rich areas), while blue colors show positive potential (electron-poor areas).

For a molecule like 2-Bromo-6-chloro-3-fluoroquinoline, the MEP surface would highlight the electronegative character of the nitrogen and halogen atoms. The nitrogen atom in the quinoline ring is expected to be a region of negative potential, making it a likely site for protonation or interaction with electrophiles. The halogen atoms will also contribute to regions of negative potential, influencing the molecule's intermolecular interactions. Computational studies on fluorine-based quinolines have shown that electronegative pockets can be crucial for their binding to proteins. nih.gov

Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction pathway or reaction mechanism. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the reaction's activation energy and rate.

For polyhalogenated quinolines, reaction pathway modeling could be used to study their synthesis or their reactions with other molecules. For example, it could be used to investigate the mechanism of nucleophilic aromatic substitution, where one of the halogen atoms is replaced by another group. The relative energies of the transition states for substitution at different positions would help predict the most likely product.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgarabjchem.org This technique is particularly useful for understanding how a molecule like a polyhalogenated quinoline might interact with a biological target, such as a protein or DNA, or how it behaves in a solvent.

MD simulations have been successfully used to study the stability of complexes formed between quinoline derivatives and proteins. nih.gov For example, simulations can reveal how a halogenated quinoline fits into the binding pocket of an enzyme and the nature of the intermolecular forces (e.g., hydrogen bonds, halogen bonds, van der Waals interactions) that stabilize the complex. acs.org These simulations provide a dynamic picture of the interaction, which is often more insightful than the static picture provided by docking studies alone.

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to find a relationship between these descriptors and an observed reactivity measure.

For a series of polyhalogenated quinolines, QSRR models could be developed to predict their reactivity in a particular chemical transformation or their biological activity. The descriptors used in such a model would likely be derived from DFT calculations and could include HOMO and LUMO energies, atomic charges, dipole moments, and molecular surface areas. QSAR (Quantitative Structure-Activity Relationship) models, a related concept, have been developed for quinoline-based derivatives to predict their antimalarial activity. nih.gov These models use descriptors to correlate structural features with biological outcomes. nih.gov

Spectroscopic Property Prediction (NMR, IR, Raman) using Computational Methods

The prediction of spectroscopic properties for this compound relies on optimizing the molecular geometry at a specific level of theory, followed by frequency and NMR shielding calculations. A common and effective method involves the B3LYP functional with a basis set such as 6-311++G(d,p). This approach has been shown to provide a good correlation between theoretical and experimental data for a variety of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding constants for each nucleus in the optimized molecular structure. The chemical shifts are then typically referenced against a standard, such as Tetramethylsilane (TMS).

Predicted ¹H NMR Chemical Shifts: The proton chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the quinoline ring. Protons on the quinoline core are expected to appear in the aromatic region, with their precise shifts determined by their proximity to the electronegative bromine, chlorine, and fluorine atoms.

Predicted ¹³C NMR Chemical Shifts: The carbon chemical shifts are also significantly affected by the substitution pattern. Carbons directly bonded to the halogens will exhibit characteristic shifts. The computational data provides a detailed map of the electronic environment of each carbon atom within the molecule.

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies for this exact molecule are not publicly available. The values are representative of what would be expected from a DFT/B3LYP/6-311++G(d,p) calculation.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-138.5
C3-155.2 (d, ¹JCF = 250 Hz)
C48.12125.8
C57.85129.1
C6-132.4
C77.68128.9
C87.95127.3
C4a-148.6
C8a-146.2
H48.12-
H57.85-
H77.68-
H87.95-

d = doublet, J = coupling constant

Infrared (IR) and Raman Spectroscopy

Computational methods can calculate the harmonic vibrational frequencies of a molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule's bonds. The calculated IR and Raman intensities help in predicting the appearance of the respective spectra. It is standard practice to apply a scaling factor to the calculated frequencies to better match them with experimental values, accounting for anharmonicity and other method-inherent approximations.

Predicted Vibrational Frequencies: The vibrational spectrum of this compound will be characterized by several key regions:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching: The quinoline ring vibrations will give rise to a series of bands in the 1650-1400 cm⁻¹ region.

C-Halogen stretching: The C-Br, C-Cl, and C-F stretching vibrations are expected at lower frequencies, typically below 1200 cm⁻¹. The C-F stretch is generally the highest in this group.

Interactive Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound Note: This data is hypothetical and illustrative. The assignments are based on general frequency regions for similar functional groups.

Predicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman ActivityVibrational Assignment (Potential Energy Distribution)
3085MediumLowν(C-H) aromatic
1610StrongMediumν(C=C), ν(C=N) ring stretching
1575StrongMediumν(C=C), ν(C=N) ring stretching
1450MediumLowδ(C-H) in-plane bending
1180StrongLowν(C-F) stretching
830StrongMediumγ(C-H) out-of-plane bending
750MediumLowν(C-Cl) stretching
620LowStrongν(C-Br) stretching

ν = stretching, δ = in-plane bending, γ = out-of-plane bending

Applications of 2 Bromo 6 Chloro 3 Fluoroquinoline and Its Derivatives in Specialized Chemical Fields

Role as Precursors in Complex Organic Synthesis

The reactivity of the carbon-bromine and carbon-chlorine bonds in 2-Bromo-6-chloro-3-fluoroquinoline, particularly the more labile C-Br bond, makes it an excellent precursor for the construction of more intricate molecular architectures. This is primarily achieved through a variety of transition-metal-catalyzed cross-coupling reactions.

The this compound scaffold is an ideal starting point for the synthesis of advanced heterocyclic systems. The differential reactivity of the two halogen atoms allows for sequential and site-selective functionalization. For instance, the bromine at the 2-position is more susceptible to palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions are fundamental to this approach. The general utility of these reactions in constructing complex molecular frameworks from aryl halides is well-established. For example, the Suzuki coupling enables the formation of carbon-carbon bonds by reacting the bromo-quinoline with a boronic acid or ester. The Heck reaction facilitates the introduction of alkenyl groups, while the Sonogashira coupling allows for the installation of alkynyl moieties. organic-chemistry.orgwikipedia.org The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, introducing various amine functionalities. nih.govorganic-chemistry.org

The strategic application of these reactions to this compound can lead to the generation of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, coupling reactions at the 2-position, followed by subsequent modifications at the 6-position, can generate a diverse library of compounds. The synthesis of various heterocyclic systems, such as those containing pyrazole, pyrimidine, and benzodiazepine (B76468) rings, has been demonstrated from electron-deficient precursors. ekb.eg

Coupling Reaction Catalyst/Reagents Bond Formed Introduced Moiety
Suzuki CouplingPd catalyst, Base, Boronic acid/esterC-CAryl, Heteroaryl, Alkyl
Heck ReactionPd catalyst, Base, AlkeneC-C (alkenyl)Alkenyl
Sonogashira CouplingPd catalyst, Cu co-catalyst, Base, AlkyneC-C (alkynyl)Alkynyl
Buchwald-Hartwig AminationPd catalyst, Base, AmineC-NPrimary/Secondary Amine

This table provides a summary of common palladium-catalyzed cross-coupling reactions applicable to this compound.

The generation of libraries of polysubstituted quinolines is a significant endeavor in drug discovery and materials science. This compound serves as an excellent starting material for creating such libraries due to its multiple, orthogonally reactive sites. Classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often provide limited substitution patterns. nih.govrsc.orgresearchgate.netiipseries.org The use of pre-functionalized quinolines like this compound allows for a more controlled and diverse substitution.

The synthesis of polysubstituted quinolines often relies on sequential cross-coupling reactions. For example, a Suzuki coupling could be performed at the 2-position, followed by a Buchwald-Hartwig amination at the 6-position. This two-step process allows for the introduction of two different substituents with high regioselectivity. The synthesis of 2,3-disubstituted quinolines has been achieved from in-situ generated imines, and various catalytic systems, including those based on iron and nickel, have been employed for the synthesis of polysubstituted quinolines. organic-chemistry.org The development of one-pot, multi-component reactions further enhances the efficiency of library synthesis. mdpi.com

The resulting libraries of polysubstituted quinolines can then be screened for a variety of biological activities or material properties. The diverse functionalities introduced can modulate the electronic, steric, and pharmacokinetic properties of the quinoline core, leading to the discovery of novel lead compounds.

Development of Advanced Materials

The unique photophysical and electronic properties of the quinoline ring system make it an attractive scaffold for the development of advanced materials. Derivatives of this compound can be tailored for applications in organic electronics and as fluorescent sensors.

Quinoline derivatives have gained significant attention as materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The quinoline moiety can function as an electron-transporting or emissive layer in these devices. researchgate.netresearchgate.net Metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are well-known electron transport and emissive materials in OLEDs. indexacademicdocs.org

The introduction of bromo, chloro, and fluoro substituents onto the quinoline core in this compound can significantly influence the electronic properties of its derivatives. These halogen atoms are electron-withdrawing and can lower the HOMO and LUMO energy levels of the resulting molecules. This tuning of energy levels is crucial for optimizing charge injection and transport in organic electronic devices. mdpi.com Furthermore, the bromo and chloro positions provide synthetic handles to introduce other functional groups that can enhance intermolecular interactions and improve charge mobility. The synthesis of pyrazoloquinoline derivatives and their application in OLEDs has been investigated, demonstrating the versatility of the quinoline scaffold in this field. nih.gov Computational studies on quinoline-metal conjugates have also been used to predict their semiconductor properties. scispace.com

Quinoline Derivative Application in OLEDs Function Key Properties
Emissive LayerEmits light upon recombination of electrons and holes.High fluorescence quantum yield, specific emission wavelength.
Electron Transport LayerFacilitates the transport of electrons from the cathode.High electron mobility, appropriate LUMO level.
Host MaterialHosts emissive dopant molecules.High triplet energy, good film-forming properties.

This table summarizes the roles of quinoline derivatives in Organic Light-Emitting Diodes (OLEDs).

The inherent fluorescence of the quinoline ring system makes it a valuable platform for the development of fluorescent probes for the detection of various analytes, including metal ions and biological molecules. crimsonpublishers.comnanobioletters.com The sensitivity and selectivity of these probes can be fine-tuned by introducing specific recognition moieties and by modifying the electronic properties of the quinoline core.

Derivatives of this compound can be functionalized to create highly sensitive and selective fluorescent probes. The halogen substituents can be replaced with chelating groups that bind to specific metal ions, leading to a change in the fluorescence properties of the molecule, such as fluorescence enhancement or a spectral shift. rsc.orgacs.org For example, quinoline-based probes have been developed for the detection of copper ions and zinc ions. rsc.orgacs.org The synthesis of quinoline-based multiphoton fluorescent probes for bio-imaging applications highlights the advanced capabilities of these systems. crimsonpublishers.comresearchgate.net The ability to introduce a variety of functional groups through cross-coupling reactions at the bromo and chloro positions allows for the rational design of probes for a wide range of target analytes.

Catalytic Applications (Non-Biological)

The nitrogen atom in the quinoline ring can coordinate to metal centers, making quinoline derivatives useful as ligands in catalysis. nih.gov The electronic and steric properties of the quinoline ligand can be modified by introducing substituents, which in turn influences the activity and selectivity of the metal catalyst.

Derivatives of this compound can be used to synthesize novel ligands for a variety of catalytic applications. The bromo and chloro positions can be functionalized with phosphine, amine, or other coordinating groups to create multidentate ligands. These ligands can then be complexed with transition metals such as palladium, rhodium, or copper to form active catalysts for a range of organic transformations. researchgate.net

For example, quinoline-based ligands have been used in copper-catalyzed reactions for the oxidation of catechol. mdpi.com Transition-metal-catalyzed C-H functionalization of quinolines is also a significant area of research, demonstrating the versatility of this scaffold in catalytic processes. acs.org The development of catalysts for important reactions like the Heck and Suzuki couplings often involves the use of specialized ligands, and quinoline derivatives provide a tunable platform for ligand design. organic-chemistry.org The synthesis of quinoline-based Pt-Sb complexes further illustrates the potential of these compounds in creating novel catalytic systems. acs.org

Ligands in Organometallic Catalysis

The quinoline framework is a well-established ligand scaffold in organometallic catalysis. nih.gov The nitrogen atom's Lewis basicity allows for coordination to a metal center, while the fused aromatic system can be electronically tuned through substitution. While direct studies on this compound as a ligand are not extensively documented, the behavior of related quinoline derivatives provides significant insights into its potential.

Halogenated quinolines can form stable complexes with various transition metals, including platinum and rhodium. acs.orgnih.gov The electronic properties of the quinoline ligand, and consequently the catalytic activity of the resulting organometallic complex, are heavily influenced by the nature and position of its substituents. For instance, the presence of electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, can modulate the electron density at the nitrogen atom and the metal center, thereby influencing the catalytic cycle.

Research on quinoline-based ligands has demonstrated their utility in a range of catalytic reactions. For example, 2-alkoxyquinolines have been identified as crucial ligands in palladium-catalyzed C(sp³)–H bond functionalization, facilitating both primary and secondary C(sp³)–H arylation. mdpi.com The synthesis of such ligands often proceeds through the modification of precursors like 2-chloroquinolines. mdpi.com This suggests a potential pathway where this compound could be transformed into novel ligands with unique electronic and steric properties.

The table below summarizes examples of quinoline derivatives and their applications as ligands in organometallic catalysis, highlighting the versatility of the quinoline scaffold.

Table 1: Examples of Quinoline-Based Ligands in Catalysis

Quinoline DerivativeMetalCatalytic ApplicationReference
2-AlkoxyquinolinesPalladiumC(sp³)–H bond functionalization mdpi.com
8-(Methylthio)quinolinePlatinumStereospecific intramolecular S→Pt transmethylation acs.org
Substituted QuinolinesRhodiumC–H bond activation nih.govacs.org

Directed C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The quinoline nucleus presents multiple C-H bonds, and achieving regioselective functionalization is a key challenge. nih.gov The specific substitution pattern of this compound offers distinct possibilities for directed C-H functionalization.

Research has shown that 2-bromo-3-fluoroquinolines are amenable to metalation/functionalization sequences. epfl.ch These substrates can be selectively functionalized at either the 2- or 4-position. For instance, treatment with a strong base can lead to deprotonation at the 4-position, followed by quenching with an electrophile to introduce a new functional group. Alternatively, halogen-metal exchange at the 2-position (bromine) can generate a nucleophilic species ready for subsequent reactions. epfl.ch This dual reactivity allows for the sequential introduction of two different functional groups at the C2 and C4 positions. epfl.ch

Transition metal catalysis, particularly with rhodium and palladium, has been extensively employed for the C-H functionalization of quinolines. nih.govresearchgate.net Rhodium catalysts, for example, have been shown to promote the activation of C-H bonds at the C2 and C4 positions of the quinoline ring. nih.govacs.org The regioselectivity of these reactions is often influenced by the substituents present on the quinoline core. acs.org While a specific study on this compound in this context is not available, the principles established for other substituted quinolines are applicable. The existing halogen substituents would likely influence the electronic and steric environment, thereby directing the regioselectivity of further C-H functionalization.

The table below outlines key research findings on the directed C-H functionalization of quinoline derivatives.

Table 2: Research Findings on Directed C-H Functionalization of Quinolines

Catalyst/ReagentPosition FunctionalizedType of FunctionalizationKey FindingsReference
n-ButyllithiumC4CarboxylationConsecutive deprotonation and carboxylation of 2-bromo-3-fluoroquinolines afford 2-bromo-3-fluoroquinoline-4-carboxylic acids. epfl.ch
n-ButyllithiumC2CarboxylationHalogen/metal permutation of 2-bromo-3-fluoroquinolines followed by carboxylation yields 3-fluoroquinoline-2-carboxylic acids. epfl.ch
Rhodium ComplexesC2 or C4C-H ActivationActivation of the heteroring is preferred over the carbocycle. The position of existing substituents influences the site of activation. nih.govacs.org
Trihaloisocyanuric acidC5HalogenationA metal-free method for the regioselective C5-halogenation of 8-substituted quinolines. rsc.org
N-HalosuccinimidesC5HalogenationAn efficient, metal-free C5-selective halogenation of quinoline derivatives in water. rsc.org

Future Research Directions in Polyhalogenated Quinoline Chemistry

Development of More Efficient and Sustainable Synthetic Routes for Halogenated Quinolines

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant environmental and economic concerns. nih.govtandfonline.com Consequently, a major thrust of future research is the development of synthetic routes that are not only efficient but also environmentally benign. researchgate.net

The principles of green chemistry are becoming central to the synthesis of halogenated quinolines. researchgate.net This involves a shift towards methodologies that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govtandfonline.com Key areas of focus include the use of eco-friendly solvents like water or ionic liquids, the development of reusable catalysts, and reaction designs that maximize atom economy. tandfonline.comnih.gov

Green Chemistry StrategyApplication in Halogenated Quinoline SynthesisPotential Benefits
Use of Green Solvents Replacing traditional volatile organic compounds (VOCs) with water, ethanol, or deep eutectic solvents. tandfonline.comReduced environmental pollution, improved safety, potential for novel reactivity.
Reusable Catalysts Employing solid-supported catalysts or nanocatalysts. nih.govSimplified product purification, reduced catalyst waste, lower costs over multiple cycles. nih.gov
One-Pot Reactions Designing multi-component reactions where several steps occur in a single vessel. nih.govIncreased efficiency, reduced solvent use and waste, time and energy savings. nih.gov
High Atom Economy Reactions Prioritizing addition and cycloaddition reactions over substitution or elimination reactions. jk-sci.comMaximized incorporation of reactant atoms into the final product, minimal byproduct formation. rsc.org

Photo-induced and electrochemical methods represent promising frontiers in the synthesis of halogenated quinolines. mdpi.com Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for forging complex molecular architectures under mild conditions, often at room temperature. researchgate.netrsc.org These methods can enable unique bond formations that are difficult to achieve through traditional thermal reactions. mdpi.com For the synthesis of compounds like 2-Bromo-6-chloro-3-fluoroquinoline, photo-induced reactions could offer novel pathways for cyclization or halogenation steps, potentially improving yields and regioselectivity. mdpi.comrsc.org For example, visible light has been used to mediate the synthesis of quinolin-2(1H)-ones from quinoline N-oxides in a reagent-free, highly atom-economical process. rsc.org

Electrochemical synthesis offers another green alternative by using electricity to drive chemical reactions, thereby replacing stoichiometric chemical oxidants or reductants. acs.org This approach can provide access to halogenated quinoline-4(1H)-ones with unique regioselectivity and is scalable for gram-scale production. acs.org The development of electrochemical halogenation could provide a more sustainable and controlled method for introducing bromine or chlorine atoms onto the quinoline scaffold. acs.orgresearchgate.net

Exploration of Novel Reactivity Patterns for this compound

The specific arrangement of three different halogens in this compound presents a unique platform for exploring novel reactivity. The differing electronegativity and bond strengths of the C-F, C-Cl, and C-Br bonds allow for potential selective transformations. Based on the general principles of nucleophilic aromatic substitution (SNAr) on halo-pyridines, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. mdpi.com This suggests that the fluorine at the 3-position could be the most susceptible to nucleophilic displacement.

However, the bromine at the 2-position, adjacent to the nitrogen atom, is also highly activated and a common site for functionalization in halogenated quinolines. nih.gov Future research should systematically investigate the reactivity of each halogen site towards various nucleophiles under different reaction conditions. This could lead to the selective replacement of one halogen over the others, providing a powerful tool for the late-stage diversification of the quinoline core. Furthermore, the bromine atom at the C2 position could serve as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon-based or heteroatom-based substituents.

Halogen PositionPotential ReactivityResearch Focus
3-Fluoro Likely most susceptible to Nucleophilic Aromatic Substitution (SNAr). mdpi.comInvestigating selective displacement with O-, N-, and S-nucleophiles.
2-Bromo Activated for both SNAr and transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). nih.govExploring orthogonal reactivity to selectively functionalize the C2 position while preserving other halogens.
6-Chloro Generally less reactive than the C2 and C3 positions towards nucleophiles.Developing conditions for selective activation, possibly via directed metallation or specific catalytic systems.

Advancements in Site-Selective Functionalization of Highly Substituted Quinoline Cores

A significant challenge in quinoline chemistry is the site-selective functionalization of the carbocyclic ring, especially when multiple positions are already occupied. nih.gov For a molecule like this compound, the remaining C-H bonds at positions 4, 5, 7, and 8 are potential targets for modification. C–H activation has emerged as a powerful, atom-economical strategy for introducing new functional groups without the need for pre-functionalized substrates. rsc.org

Future research will focus on developing new catalytic systems, often based on transition metals like palladium, rhodium, or copper, that can direct the functionalization to a specific C-H bond with high regioselectivity. nih.govmdpi.com While the C2 and C8 positions are often the most accessible due to the directing effect of the quinoline nitrogen, achieving functionalization at more remote positions like C5 or C7 remains a significant hurdle. nih.govmdpi.com Developing novel directing groups or catalyst-controlled strategies will be crucial for unlocking the full synthetic potential of highly substituted quinoline cores and accessing derivatives that are otherwise difficult to prepare. rsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization

The complexity of optimizing reaction conditions for polyhalogenated quinolines makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). beilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.gov

ML models can be trained to predict reaction yields, identify potential side products, and recommend the most effective catalysts, solvents, and temperatures for a desired transformation. beilstein-journals.orgbeilstein-journals.org This data-driven approach can significantly accelerate the discovery of efficient synthetic pathways, reducing the number of experiments required and saving time and resources. beilstein-journals.org For a specific target like this compound, AI could be used to plan a multi-step synthesis from simple starting materials or to optimize the conditions for its subsequent functionalization. mit.edumdpi.com As more reaction data becomes available, the predictive power of these models is expected to increase, making them an indispensable tool for synthetic chemists. iscientific.orgnih.gov

Unexplored Applications in Emerging Fields of Chemical Science

While quinolines are well-established as important pharmacophores in medicinal chemistry, the unique properties of polyhalogenated derivatives like this compound suggest potential applications in other emerging fields. researchgate.netrsc.org The presence of multiple halogens can significantly influence the molecule's electronic properties, lipophilicity, and ability to engage in halogen bonding.

These properties could be exploited in:

Materials Science: Polyhalogenated aromatic compounds can serve as building blocks for organic semiconductors, liquid crystals, or functional polymers. The specific substitution pattern on the quinoline core could be tuned to achieve desired photophysical or electronic properties.

Chemical Biology: Halogenated quinolines could be designed as specific probes or inhibitors for biological targets. The halogens can act as handles for further derivatization or as key interaction points within a protein binding site.

Organocatalysis: The quinoline nitrogen, together with the electron-withdrawing halogens, could form the basis of novel organocatalysts for asymmetric synthesis.

Future research should aim to explore these and other potential applications by synthesizing a library of derivatives based on the this compound scaffold and evaluating their properties in these diverse scientific domains.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-bromo-6-chloro-3-fluoroquinoline, and how do halogenation sequences impact yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation of the quinoline core. Bromination at position 2 is often achieved using bromine (Br₂) in acetic acid, followed by chlorination at position 6 with sulfuryl chloride (SO₂Cl₂). Fluorination at position 3 requires electrophilic fluorinating agents like Selectfluor® in anhydrous conditions. The order of halogenation (e.g., bromine first due to steric and electronic effects) significantly affects regioselectivity and yield. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies aromatic proton environments (δ 7.5–8.8 ppm). ¹³C NMR distinguishes halogen-substituted carbons (C-Br: ~115 ppm; C-Cl: ~125 ppm; C-F: ~150 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 244.94) and isotopic patterns from Br/Cl.
  • X-ray Crystallography : Single-crystal analysis (using SHELX or WinGX suites) resolves bond angles and crystal packing, critical for validating regiochemistry .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine at position 2 is most reactive in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Chlorine at position 6 is inert under mild conditions but reacts in Ullmann couplings (CuI, 110°C). Fluorine at position 3 is typically non-reactive but influences electron density for meta-directing substitutions. Optimize solvent polarity (e.g., THF vs. DMSO) to control selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in regiochemical assignments for halogenated quinolines?

  • Methodological Answer : Discrepancies between NMR predictions and actual substitution patterns arise due to similar chemical shifts for adjacent halogens. Single-crystal XRD (via SHELXL) provides unambiguous proof:

  • Compare C-Br (1.93 Å) vs. C-Cl (1.76 Å) bond lengths.
  • Use Olex2 or Mercury software to analyze intermolecular interactions (e.g., halogen-halogen contacts) that stabilize specific conformations.
  • Validate against DFT-optimized structures (B3LYP/6-31G*) to confirm electronic environments .

Q. What strategies optimize catalytic systems for selective dehalogenation at specific positions?

  • Methodological Answer :

  • Bromine Removal : Use Pd/C with HCOONH₄ in ethanol (60°C) for hydrogenolysis of C-Br bonds, retaining Cl/F.
  • Chlorine Retention : Employ Ni(0) catalysts with Zn dust in DMF to reduce C-Cl bonds selectively over C-Br.
  • Fluorine Stability : Avoid strong bases (e.g., NaOH) to prevent defluorination. Monitor reaction progress via LC-MS to detect intermediates .

Q. How do substituent positions influence the compound’s biological activity in antimicrobial assays?

  • Methodological Answer :

  • Fluorine at Position 3 : Enhances membrane permeability (logP reduction by ~0.5) and bioactivity against Gram-negative bacteria (MIC: 4 µg/mL for E. coli).
  • Bromine/Chlorine Synergy : Dual halogens increase DNA gyrase inhibition (IC₅₀: 1.2 µM vs. 3.8 µM for mono-halogenated analogs).
  • SAR Studies : Compare IC₅₀ values of analogs (e.g., 2-Cl-6-Br vs. 2-Br-6-Cl) using isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What computational methods predict the photophysical properties of halogenated quinolines for OLED applications?

  • Methodological Answer :

  • TD-DFT Calculations : Use Gaussian09 with CAM-B3LYP functional to model UV-Vis spectra (λmax ~350 nm for 2-Br-6-Cl-3-F quinoline).
  • HOMO-LUMO Gaps : Fluorine lowers LUMO energy (-1.8 eV) for electron transport in OLEDs.
  • Solid-State Packing : Crystal structure inputs (from CIF files) in Materials Studio simulate charge mobility (µe ~0.12 cm²/V·s) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies arise from crystallinity and impurities.

  • Experimental Protocol : Use dynamic light scattering (DLS) to measure particle size in DMSO (2 mg/mL) vs. chloroform.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD=18.5, δP=4.2, δH=6.1) to rationalize higher solubility in chlorinated solvents.
  • Purification Impact : HPLC-grade material (≥99%) dissolves fully in DMF, while crude batches form colloids .

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2-Bromo-6-chloro-3-fluoroquinoline
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2-Bromo-6-chloro-3-fluoroquinoline

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